molecular formula C19H28ClNO5 B4044330 1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4044330
M. Wt: 385.9 g/mol
InChI Key: LBNGQXYRWIIGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C19H28ClNO5 and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine oxalate is 385.1656007 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Studies and Beta-Adrenergic Antagonism

One area of research involves the examination of compounds structurally related to "1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine oxalate" for their role as beta-adrenergic receptor antagonists. For instance, studies on SR 59230A, a beta 3-adrenergic receptor antagonist, highlight its potential in characterizing beta 3-adrenoceptors and providing insights into the functional implications of beta-adrenergic antagonism in adipocytes (Nisoli et al., 1996).

Oxidation Reactions and Environmental Applications

Research extends into the environmental sciences, where related compounds are utilized in the oxidative degradation of pollutants. For example, studies on the photoassisted Fenton reaction demonstrate the effectiveness of certain chloro and ethyl-substituted compounds in the complete mineralization of pollutants like metolachlor and methyl parathion, suggesting a potential application in wastewater treatment and environmental remediation (Pignatello & Sun, 1995).

Catalytic and Synthetic Chemistry

Furthermore, research into the catalytic properties of N-oxyl compounds, including derivatives of piperidine, has significant implications in synthetic chemistry. For instance, studies on the electrochemical properties and electrocatalytic applications of Tetramethylpiperidine N-Oxyl (TEMPO) derivatives reveal their utility in facilitating a variety of electrosynthetic reactions, offering valuable insights into organic synthesis methodologies (Nutting et al., 2018).

Chemiluminescence and Analytical Chemistry

In the realm of analytical chemistry, novel aryl oxalate esters, which may include structural analogs of the compound , have been synthesized and evaluated for their use in chemiluminescence reactions. These studies demonstrate the potential of such compounds in developing sensitive detection methods for various analytes, highlighting their importance in analytical and diagnostic applications (Imai et al., 1986).

Properties

IUPAC Name

1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c1-3-15-12-16(7-8-17(15)18)20-11-5-10-19-9-4-6-14(2)13-19;3-1(4)2(5)6/h7-8,12,14H,3-6,9-11,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNGQXYRWIIGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCN2CCCC(C2)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.